molecular formula C8H13ClN2O B2768234 3-(1,2-Oxazol-3-yl)piperidine hydrochloride CAS No. 2138550-57-7

3-(1,2-Oxazol-3-yl)piperidine hydrochloride

Cat. No.: B2768234
CAS No.: 2138550-57-7
M. Wt: 188.66
InChI Key: NLUFETHZJBVOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2-Oxazol-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is known for its unique structure, which includes an oxazole ring fused to a piperidine ring, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazol-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole or piperidine ring is substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce piperidine derivatives with altered functional groups.

Scientific Research Applications

3-(1,2-Oxazol-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Oxazol-3-yl)piperidine hydrochloride: Similar structure but with the oxazole ring attached at a different position on the piperidine ring.

    3-(1,2-Oxazol-3-yl)piperidine: The non-hydrochloride form of the compound.

    Piperidine derivatives: Various piperidine-based compounds with different functional groups.

Uniqueness

3-(1,2-Oxazol-3-yl)piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an oxazole and piperidine ring makes it a versatile compound for diverse research applications.

Properties

IUPAC Name

3-piperidin-3-yl-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-11-10-8;/h3,5,7,9H,1-2,4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUFETHZJBVOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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